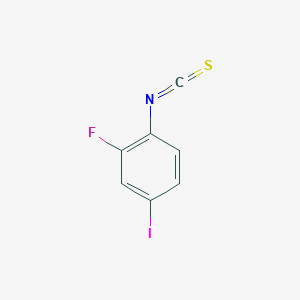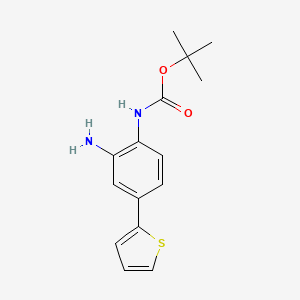
Carbamato de tert-butilo (2-amino-4-(tiofen-2-il)fenil)
Descripción general
Descripción
“tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate” is a chemical compound with the CAS number 335255-43-1 . It has a molecular weight of 290.39 and is typically stored in a dark place, sealed in dry conditions, at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves palladium-catalyzed cross-coupling reactions . In one method, tert-butyl carbamate is reacted with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . The yield of the reaction varies depending on the specific conditions and reactants used, with yields reported up to 100% .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2O2S/c1-15(2,3)19-14(18)17-12-7-6-10(9-11(12)16)13-5-4-8-20-13/h4-9H,16H2,1-3H3,(H,17,18) . This indicates that the compound has a complex structure with multiple functional groups, including a carbamate group and a thiophene ring.Chemical Reactions Analysis
The compound is involved in palladium-catalyzed cross-coupling reactions . These reactions are commonly used in organic synthesis to form carbon-carbon bonds. The compound can react with various aryl (Het) halides in the presence of a base .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 290.39 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .Aplicaciones Científicas De Investigación
Síntesis de Peptidomiméticos y Pseudopéptidos
Este compuesto se utiliza en el diseño y síntesis de peptidomiméticos y pseudopéptidos. Estas son moléculas pequeñas, similares a las proteínas, diseñadas para imitar péptidos o proteínas naturales, con el objetivo de unirse a los mismos objetivos biológicos y producir efectos similares . La incorporación de Carbamato de tert-butilo (2-amino-4-(tiofen-2-il)fenil) en estas estructuras puede mejorar propiedades como la estabilidad proteolítica y la biodisponibilidad.
Síntesis de Compuestos Heterocíclicos
En química medicinal, los compuestos heterocíclicos son cruciales debido a su presencia en muchos fármacos. Carbamato de tert-butilo (2-amino-4-(tiofen-2-il)fenil) se puede utilizar para sintetizar benzotieno piridinas, que sirven como andamios en pseudopéptidos .
Intermediario de Síntesis Orgánica
Esta sustancia química sirve como intermediario en varios procesos de síntesis orgánica. Puede estar involucrado en la preparación de moléculas complejas, particularmente en la industria farmacéutica, donde los intermediarios juegan un papel crítico en el desarrollo de ingredientes farmacéuticos activos .
Reacciones Catalizadas por Paladio
El compuesto se ha utilizado en procesos de síntesis catalizados por paladio, como la creación de anilinas N-Boc protegidas. Estas reacciones son importantes para construir moléculas orgánicas complejas con alta precisión .
Síntesis de Pirroles Funcionalizados
También se utiliza en la síntesis de pirroles tetra sustituidos, que están funcionalizados con grupos éster o cetona en la posición C-3. Los pirroles son importantes en química medicinal debido a su presencia en varios compuestos biológicamente activos .
Reacciones de Acoplamiento Cruzado de Buchwald–Hartwig
El compuesto está involucrado en reacciones de acoplamiento cruzado de Buchwald–Hartwig, que son un subconjunto de reacciones de aminación catalizadas por paladio que se utilizan para formar enlaces carbono-nitrógeno. Esto es esencial para la síntesis de muchos productos farmacéuticos y productos químicos finos .
Andamio para el Descubrimiento de Fármacos
Debido a su complejidad estructural y versatilidad, Carbamato de tert-butilo (2-amino-4-(tiofen-2-il)fenil) puede actuar como andamio para el descubrimiento de fármacos. Se puede utilizar para crear bibliotecas de compuestos para la detección de alto rendimiento contra varios objetivos biológicos .
Educación Química e Investigación
Por último, este compuesto se utiliza en entornos académicos para fines educativos y en laboratorios de investigación para enseñar y demostrar varias reacciones químicas y técnicas de síntesis a estudiantes e investigadores .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
tert-butyl N-(2-amino-4-thiophen-2-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)19-14(18)17-12-7-6-10(9-11(12)16)13-5-4-8-20-13/h4-9H,16H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJJINIJWXHEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727648 | |
| Record name | tert-Butyl [2-amino-4-(thiophen-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335255-43-1 | |
| Record name | tert-Butyl [2-amino-4-(thiophen-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol](/img/structure/B1442091.png)
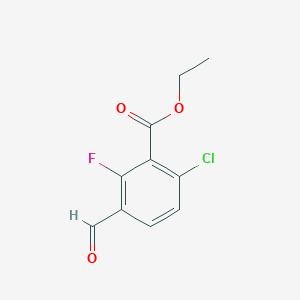

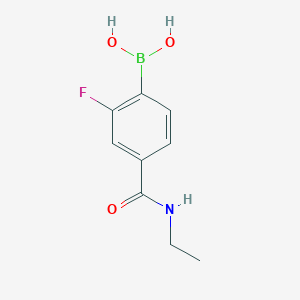
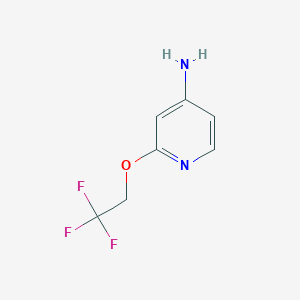
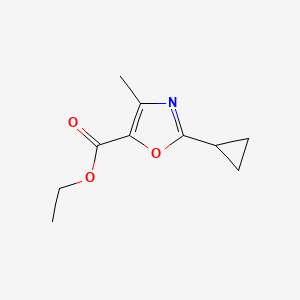
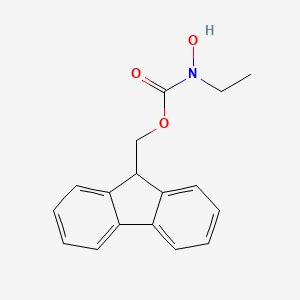
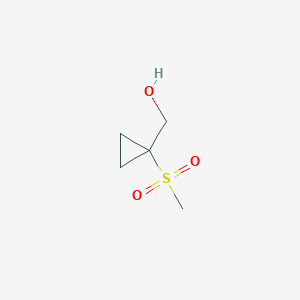

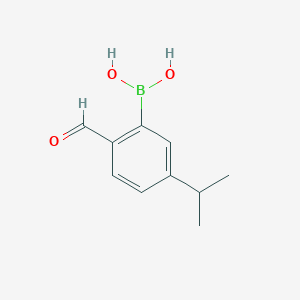
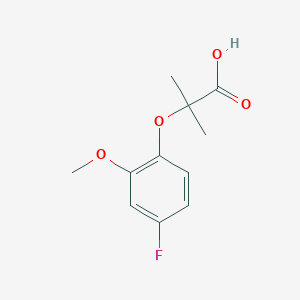
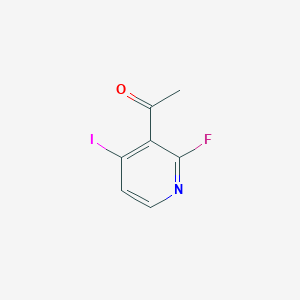
![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)
